Lopinavir Impurity T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

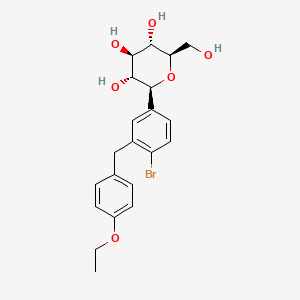

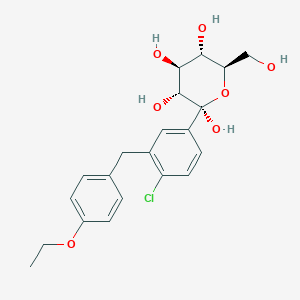

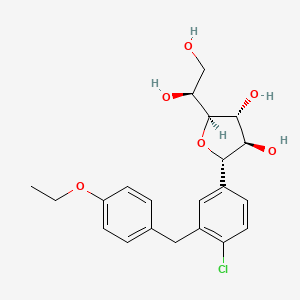

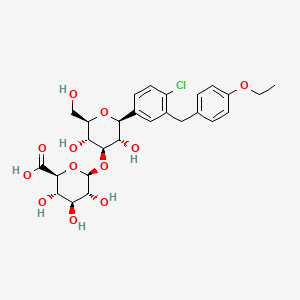

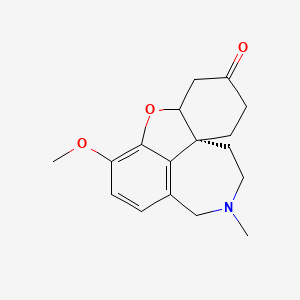

Lopinavir Impurity T is an impurity of Lopinavir, a selective HIV protease inhibitor . It has a molecular formula of C57H66N4O7 and a molecular weight of 919.16 .

Synthesis Analysis

During the manufacturing process of Lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in these studies .Molecular Structure Analysis

The molecular structure of Lopinavir Impurity T is complex and detailed analysis would require advanced techniques such as LC-MS . The structure is flexible, with 4 chiral centers, and possesses the potential to undergo extensive inter- and intramolecular hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involved in the formation of Lopinavir Impurity T are complex and occur during the manufacturing process of Lopinavir . These reactions are monitored and controlled to ensure the quality of the final product .Aplicaciones Científicas De Investigación

Analytical Methodologies for Lopinavir/Ritonavir

Lopinavir, often used with ritonavir against HIV infection, has gained attention for its potential against COVID-19. Analytical methodologies for these drugs are crucial for understanding their impurity profiles, which include Lopinavir Impurity T. Chromatographic methods are commonly used for analysis, with a need for simpler and faster methods for impurity assessment (Velozo et al., 2021).

Quantitative Analysis in Pharmaceutical Formulations

A novel liquid chromatographic method was developed for the quantitation of lopinavir in the presence of its potential impurities, including Lopinavir Impurity T. This method is essential for the quality control in pharmaceutical formulations, ensuring the safe and effective use of the drug (Seshachalam et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies of lopinavir, including the analysis of its impurities, provide insights into the drug's behavior in the human body. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes (van der Leur et al., 2006).

Impurity Profile in Stability Studies

The stability of lopinavir, including its impurities, is a critical aspect of pharmaceutical research. Stability studies help in understanding how storage conditions and other factors affect the drug and its impurities over time, which is essential for ensuring drug safety and efficacy (Kakadiya et al., 2011).

Impurity Structural Analysis

Analyzing the structure of lopinavir impurities, such as Lopinavir Impurity T, using techniques like NMR and MS, provides detailed information about the impurity's chemical structure. This knowledge is vital for the development of analytical methods and for understanding the impurities' potential impact on drug safety and efficacy (Devi et al., 2007).

Application in Treatment Strategies

Research into the application of lopinavir/ritonavir for treating diseases like COVID-19 also involves understanding its impurities. This research is significant for developing effective treatment strategies and understanding the drug's broader applicability (Costanzo et al., 2020).

Propiedades

Número CAS |

1797024-56-6 |

|---|---|

Nombre del producto |

Lopinavir Impurity T |

Fórmula molecular |

C57H66N4O7 |

Peso molecular |

919.16 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

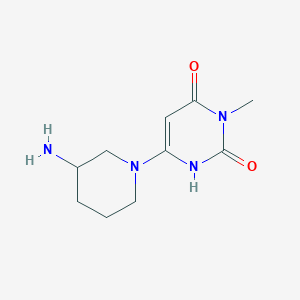

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)